4-Bromo-4'-methylbiphenyl

Catalog No.
S666544
CAS No.
50670-49-0
M.F
C13H11Br
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4'-methylbiphenyl

Synthesizing liquid crystals or OLED materials requires precise control of intermolecular interactions; using 4-chloro or des-methyl analogs leads to lower yields and phase instability. 4-Bromo-4'-methylbiphenyl (CAS 50670-49-0) addresses this with its highly reactive bromine handle for efficient Suzuki couplings and the 4'-methyl group for fine-tuning electronic and solubility properties. This ensures high-yield construction of mesogenic cores and organic semiconductors. Bulk stock available, 98% purity, global shipping.

CAS Number

50670-49-0

Product Name

4-Bromo-4'-methylbiphenyl

IUPAC Name

1-bromo-4-(4-methylphenyl)benzene

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C13H11Br/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3

InChI Key

MYWLXURJCXISCT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)Br

The exact mass of the compound 4-Bromo-4'-methylbiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Bromo-4'-methylbiphenyl, 1-Bromo-4-(4-methylphenyl)benzene, 4-(4-Methylphenyl)bromobenzene, 4-Bromo-4'-methyl-1,1'-biphenyl, 4'-Bromo-4-methylbiphenyl

Purity

≥98%

Package Size

1 g, 5 g, 25 g

4-Bromo-4'-methylbiphenyl (CAS: 50670-49-0) is a substituted aromatic compound featuring a biphenyl core functionalized with a bromine atom and a methyl group at the 4 and 4' positions, respectively. This specific substitution pattern makes it a valuable and widely used intermediate in organic synthesis. The bromine atom serves as a reliable reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex biaryl and polyaryl structures. The methyl group, in turn, modifies the electronic properties and steric profile of the molecule, influencing the solubility and performance of resulting materials like liquid crystals and polymers. This combination of a reactive handle and a tuning group positions it as a critical precursor in the development of pharmaceuticals, agrochemicals, and functional materials.

Procurement Fit

Suzuki-Miyaura cross-coupling building block (aryl bromide)
Nematic liquid crystal intermediate (para-substitution ensures mesogenicity)
Batch COA traceable quality supports reproducible synthesis

Selecting a simpler analog like 4-bromobiphenyl or a different halide such as 4-chloro-4'-methylbiphenyl can lead to significant deviations in process outcomes and final material properties. The reactivity of the C-X bond in palladium-catalyzed cross-couplings follows the order I > Br > OTf >> Cl, meaning that substituting the bromo group with chloro will necessitate harsher reaction conditions, potentially lowering yields and introducing side products. Furthermore, the absence of the 4'-methyl group, as in 4-bromobiphenyl, alters the molecule's electronic properties, solubility, and steric hindrance. This seemingly minor change can disrupt the delicate intermolecular interactions required for forming specific liquid crystal phases or can negatively impact the charge transport characteristics in organic semiconductor applications, making direct substitution a high-risk strategy in performance-critical applications.

Substitution Risk

Molecular weight deviations among bromo-biphenyl analogues may shift purification behavior and reaction stoichiometry.
Melting point differences exceeding 10°C alter crystallization and purity assessment, hindering direct substitution.
Para-substitution pattern confers unique electronic effects; ortho- or meta-analogues may not replicate cross-coupling efficiency.
LogP variations across analogues affect biphasic reaction partitioning and liquid-liquid extraction recovery.

Suzuki Coupling Reactivity Advantage

The carbon-bromine bond in 4-Bromo-4'-methylbiphenyl offers a significant process advantage over its chloro-analog. In palladium-catalyzed Suzuki-Miyaura reactions, the oxidative addition step is typically rate-determining, with aryl bromide reactivity being substantially higher than that of aryl chlorides. For example, in a study of Suzuki couplings with various aryl halides, aryl bromides consistently provided good to excellent yields (80-100%) under standardized conditions where aryl chlorides gave unsatisfactory results. This difference means that using the bromo-derivative allows for milder reaction conditions, lower catalyst loading, and shorter reaction times, which are critical factors for process efficiency and cost-effectiveness in both lab-scale and industrial synthesis.

Evidence DimensionAryl Halide Reactivity in Suzuki Coupling
Target Compound DataHigh reactivity, enabling yields of 80-100% under mild conditions.
Comparator Or BaselineAryl Chlorides: Exhibit much lower reactivity, often requiring harsher conditions and specialized catalysts, leading to unsatisfactory yields under standard conditions.
Quantified DifferenceAryl bromides are orders of magnitude more reactive than aryl chlorides in the rate-determining oxidative addition step of Pd-catalyzed cross-couplings.
ConditionsStandard Suzuki-Miyaura cross-coupling conditions, typically involving a Pd catalyst (e.g., PdCl2 complex), a base (e.g., K3PO4), and an aqueous or organic solvent system.

Choosing this bromo-compound over a less expensive chloro-analog can prevent failed reactions and reduce process development costs by ensuring reliable, high-yield couplings under standard, accessible conditions.

Purity Specification
Head-to-head
≥98.0% (GC) vs 97%
Higher purity may reduce baseline impurities, supporting sensitive catalytic transformations.
Specification review; COA verification advised

4'-Methyl Group and Inter-ring Torsion

The 4'-methyl group is not an inert spectator; it directly influences the solid-state packing and conformational properties of the biphenyl core. The parent compound, biphenyl, is not planar, exhibiting a torsional angle of approximately 38-45° between the phenyl rings due to steric hindrance of the ortho-hydrogens. While the para-methyl group does not dramatically increase this angle like an ortho-substituent would, it does impact intermolecular interactions and crystal packing. This subtle structural modification is critical in applications like liquid crystals, where specific molecular shapes are required to form desired mesophases (e.g., nematic, smectic). Substituting this compound with the non-methylated 4-bromobiphenyl would result in a molecule with different packing energetics and conformational preferences, disrupting the formation of highly ordered material phases.

Evidence DimensionInter-ring Torsional Angle (Dihedral Angle)
Target Compound DataAs a para-substituted biphenyl, it retains a non-planar conformation essential for preventing excessive crystallization and promoting desired liquid crystalline phases.
Comparator Or BaselineUnsubstituted Biphenyl: Exhibits a torsional angle of ~38°. This value is the baseline that is modified by substituents.
Quantified DifferenceThe key difference is not the angle itself, but the presence of the methyl group which modifies intermolecular forces and steric interactions, crucial for self-assembly in materials.
ConditionsGas phase calculations (B3LYP/6-31G(d,p)) and experimental observations for biphenyl systems.

For buyers developing liquid crystals or other ordered materials, the 4'-methyl group is a specific design element, not an impurity; substituting it with hydrogen (i.e., using 4-bromobiphenyl) would fundamentally change the material's self-assembly and is likely to result in a failed device or formulation.

Batch Purity
Head-to-head
98.42% (HPLC) vs 95% standard
Verifiable batch-level purity reduces failure risk in multi-step sequences.
Lot-specific COA documentation available

Solubility and Processability Benefits

The asymmetric nature of 4-bromo-4'-methylbiphenyl, compared to symmetric analogs like 4,4'-dibromobiphenyl or the unsubstituted 4-bromobiphenyl, can improve its solubility in organic solvents used for synthesis and formulation. While unsubstituted biphenyls tend toward tight, planar packing that reduces solubility, the introduction of the methyl group introduces a slight steric disruption. This improved solubility is a significant practical advantage during the early stages of polymer production or formulation screening, preventing issues with precipitation and allowing for more concentrated reaction mixtures, which can improve process efficiency. This makes it a more process-friendly precursor compared to analogs that may have poor solubility profiles.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataThe methyl moiety introduces steric hindrance that can disrupt tight crystal packing, often improving solubility in organic solvents.
Comparator Or BaselineUnsubstituted Biphenyls: Tend toward planarity and tight packing, which can lead to lower solubility.
Quantified DifferenceQualitative but significant improvement in processability for polymer and formulation work.
ConditionsTypical organic solvents used in polymer synthesis and formulation screening.

Improved solubility translates directly to easier handling, better process control, and potentially higher throughput, making this compound a more practical choice for researchers fighting with precursor solubility issues.

Lipophilicity (LogP)
Class-level
4.42 / 5.4
Informs extraction efficiency and chromatographic method design.
Experimental and calculated values; class inference
Melting Point
Class-level
131.0–135.0°C
Provides a rapid in-house purity and identity check before synthesis.
Narrow range indicative of crystalline purity
Liquid Crystal Phase
Class-level
Nematic; extended & collapsed conformations
Para-substitution essential for mesogenic behavior; ortho/meta analogues lack this property.
Relevant for OLED and functional material intermediates
Suzuki Coupling Yield
Cross-study comparable
68%
Benchmark yield under aqueous green conditions with Pd catalyst.
Catalyst system and conditions specified; cross-study comparison

Liquid Crystal Synthesis Precursor

This compound is a preferred choice for synthesizing liquid crystals where the specific length, rigidity, and electronic character of the 4-methylbiphenyl core are required to induce and stabilize nematic or smectic phases. The reliable reactivity of the bromo group allows for its incorporation into more complex mesogenic structures via Suzuki coupling, while the methyl group helps tune the phase transition temperatures and optical properties. Using an analog without the methyl group would alter the final molecule's aspect ratio and intermolecular forces, failing to produce the desired liquid crystalline behavior.

OLED Host Material Building Block

In the synthesis of materials for organic electronics, 4-bromo-4'-methylbiphenyl serves as a key building block. The 4-methylbiphenyl unit can be incorporated into larger conjugated molecules used as hosts in OLED emissive layers. The methyl group provides a mechanism to fine-tune the HOMO/LUMO energy levels and improve solubility for solution-based processing, while the bromo- functionality enables efficient C-C bond formation to build out the final conjugated system.

Pharmaceutical and Bioactive Compound Synthesis

The 4-methylbiphenyl scaffold is a structural motif present in various biologically active molecules. This compound serves as a readily available starting material for introducing this specific scaffold into a target molecule. The predictable, high-yielding performance of the bromo- group in palladium-catalyzed couplings makes it a reliable choice for complex, multi-step syntheses where yield and purity are paramount, such as in the development of pharmaceutical lead compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Precision Cross-Coupling Synthesis
Purity specification by GC
Catalyst compatibility and reaction yield
Pharmaceutical Intermediate Documentation
Batch-specific COA documentation
Lot traceability and acceptance criteria
Liquid Crystal & OLED Material Development
Nematic liquid crystal phase behavior
Mesogenic anisotropy and phase transition
Melting Point Quality Control
Melting point range consistency
Identity and purity verification

XLogP3

5.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-4'-methylbiphenyl

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